4'-Isobutylacetophenone

Catalog No.
S600165
CAS No.
38861-78-8
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Isobutylacetophenone

CAS Number

38861-78-8

Product Name

4'-Isobutylacetophenone

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanone

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3

InChI Key

KEAGRYYGYWZVPC-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C

Synonyms

1-[4-(2-Methylpropyl)phenyl]ethanone; 1-Acetyl-4-isobutylbenzene; 1-[4-(2-Methylpropyl)phenyl]-1-ethanone; 1-[4-(2-Methylpropyl)phenyl]ethanone; 4-(2-Methylpropyl)acetophenone; NSC 173015; p-Acetylisobutylbenzene; p-Isobutylacetophenone; p-Isobutylph

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C

The exact mass of the compound 4'-Isobutylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173015. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Isobutylacetophenone (CAS: 38861-78-8) is an aromatic ketone primarily utilized as a critical intermediate in the synthesis of pharmaceuticals, most notably Ibuprofen. It is the cornerstone of the modern, three-step Boots-Hoechst-Celanese (BHC) 'green' synthesis route to Ibuprofen, which offers significant efficiency and environmental advantages over older methods. Its molecular structure is specifically suited for high-yield downstream reactions, such as catalytic hydrogenation and carbonylation, making its purity and isomeric integrity essential for process performance.

Substituting 4'-Isobutylacetophenone with its own precursor, isobutylbenzene, is not a simple swap but a commitment to an entirely different, longer, and less efficient manufacturing process. The classic six-step Boots synthesis starts with isobutylbenzene but suffers from low atom economy (~40%) and generates significant waste. Procuring 4'-Isobutylacetophenone allows direct entry into the superior three-step BHC process, which has a much higher atom economy (~77%). Furthermore, synthesizing this intermediate via Friedel-Crafts acylation of isobutylbenzene introduces risks of ortho- and meta-isomer impurities due to the directing nature of the isobutyl group, complicating purification and potentially compromising final product quality. Procuring the purified para-isomer (4'-Isobutylacetophenone) de-risks the entire downstream process.

Precursor Suitability: Enables a 2x Improvement in Atom Economy for Ibuprofen Synthesis

Using 4'-Isobutylacetophenone as the starting intermediate allows for the implementation of the BHC synthesis route for Ibuprofen, which demonstrates a significantly improved environmental and efficiency profile compared to the traditional Boots process starting from isobutylbenzene. The BHC process achieves an atom economy of approximately 77%, nearly double the ~40% atom economy of the Boots route.

Evidence DimensionSynthesis Route Atom Economy
Target Compound Data~77% (via BHC Process)
Comparator Or BaselineIsobutylbenzene (via Boots Process): ~40%
Quantified Difference~92.5% improvement
ConditionsComplete industrial synthesis of Ibuprofen

A higher atom economy translates directly to reduced chemical waste and lower raw material costs per unit of final product, a critical factor in large-scale pharmaceutical manufacturing.

Processability: Halves the Number of Synthetic Steps in API Manufacturing

Procuring 4'-Isobutylacetophenone provides direct access to the 3-step BHC synthesis of Ibuprofen. This is a substantial simplification compared to the 6-step Boots process, which must first synthesize the equivalent intermediate from isobutylbenzene. This reduction in steps significantly streamlines the production workflow.

Evidence DimensionNumber of Synthetic Steps to Ibuprofen
Target Compound Data3 Steps (BHC Process)
Comparator Or BaselineIsobutylbenzene (Boots Process): 6 Steps
Quantified Difference50% reduction in process steps
ConditionsComparison of established industrial synthesis routes for Ibuprofen

Fewer manufacturing steps reduce capital equipment requirements, processing time, energy consumption, and opportunities for error, leading to lower production costs and higher throughput.

Synthesis Compatibility: High-Yield Catalytic Hydrogenation to Key Alcohol Intermediate

The hydrogenation of 4'-Isobutylacetophenone to 1-(4-isobutylphenyl)ethanol is a critical step in the BHC process. Optimized catalytic systems demonstrate high conversion and selectivity. For example, a sodium-promoted Pd/C catalyst has been shown to achieve a yield of over 96% for the desired alcohol product under mild conditions. Similarly, novel copper-based catalyst compositions have been developed for continuous processes, achieving selectivities of ≥ 94%. This contrasts with less selective or harsher reduction methods that may be required for other ketone analogs.

Evidence DimensionYield of 1-(4-isobutylphenyl)ethanol
Target Compound Data>96% (with Na-promoted Pd/C catalyst); ≥94% selectivity (with copper-based catalyst)
Comparator Or BaselineNon-patented literature standard (~80% yield with Pd/SiO2)
Quantified DifferenceUp to a 20% improvement in yield over baseline methods
ConditionsCatalytic hydrogenation using various catalyst systems (e.g., Pd/C, Cu-based)

High yield and selectivity in this specific transformation are crucial for the economic viability of the entire synthesis chain, minimizing byproduct formation and simplifying purification of the subsequent intermediate.

Streamlined, High-Efficiency Manufacturing of Ibuprofen

As the central precursor for the BHC process, this compound is the material of choice for manufacturers aiming to maximize atom economy and minimize process steps. Its use allows for an overall yield of ~77-80%, a significant improvement over the ~40% yield from the older Boots process.

Synthesis of High-Purity Pharmaceutical Derivatives and Impurity Standards

The guaranteed para-isomer structure of 4'-Isobutylacetophenone makes it an ideal starting point for synthesizing Ibuprofen-related compounds, such as metabolites or impurity E, for use as analytical standards where isomeric purity is non-negotiable.

Development of Novel Fine Chemicals and Specialty Materials

Beyond Ibuprofen, the 4-isobutylphenyl methyl ketone structure serves as a versatile building block for other complex organic molecules. Its established reactivity in catalytic hydrogenation and other transformations makes it a reliable precursor for developing new fine chemicals where the 4-isobutylphenyl moiety is required.

XLogP3

3.3

UNII

AML715RD20

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (33.07%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (66.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

38861-78-8

Wikipedia

4'-isobutylacetophenone

General Manufacturing Information

Ethanone, 1-[4-(2-methylpropyl)phenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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